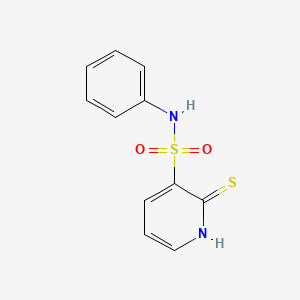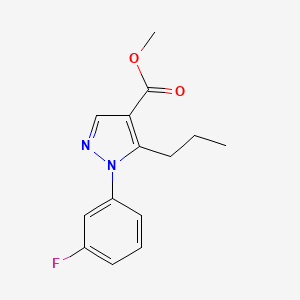
methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Synthesis and Characterization
The study of pyrazole derivatives, including compounds similar to methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, often focuses on synthetic routes and characterization. For instance, McLaughlin et al. (2016) identified and characterized a research chemical with a pyrazole core, indicating the significance of synthetic pathways in producing pyrazole derivatives for research purposes. This study emphasizes the importance of accurate identification and analytical characterization in synthetic chemistry, highlighting the bioisosteric replacement strategies that are central to the development of synthetic cannabinoids and related compounds (McLaughlin et al., 2016).
Crystal Structure Analysis
The crystal structure analysis of pyrazole derivatives is crucial for understanding their physical and chemical properties. Studies like those by Kariuki et al. (2021), which focused on the synthesis and structural characterization of isostructural thiazoles with pyrazole cores, contribute significantly to the field of crystallography. Such analyses provide insights into the molecular geometry, intermolecular interactions, and potential applications in material science and pharmaceuticals (Kariuki et al., 2021).
Medicinal Chemistry Applications
Drug Discovery
Pyrazole derivatives are explored for their potential medicinal properties. Research by Thangarasu et al. (2019) on novel pyrazoles underscores their significance in drug discovery, particularly for antioxidant, anti-cancer, and anti-inflammatory properties. This study illustrates the therapeutic potential of pyrazole derivatives, emphasizing the need for further exploration of their pharmacological activities (Thangarasu et al., 2019).
Materials Science Applications
Fluorescent Molecules
Pyrazole derivatives are investigated for their applications in materials science, such as the development of novel fluorescent molecules. Wu et al. (2006) described the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, a compound with enhanced fluorescence intensity, showcasing the potential use of pyrazole derivatives in creating new fluorophores for biological imaging and diagnostics (Wu et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-3-5-13-12(14(18)19-2)9-16-17(13)11-7-4-6-10(15)8-11/h4,6-9H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBIOYELRFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



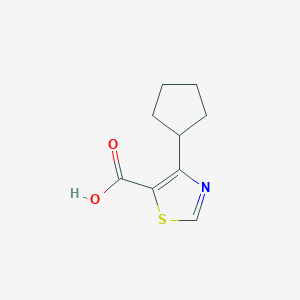
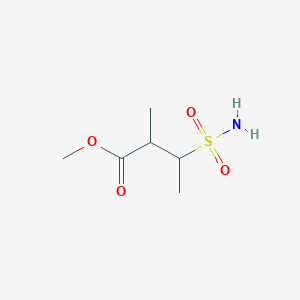
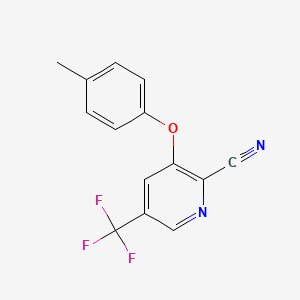
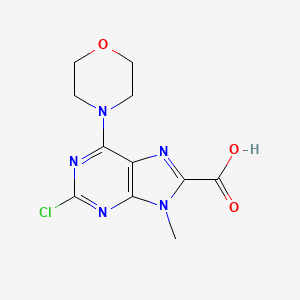
![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)
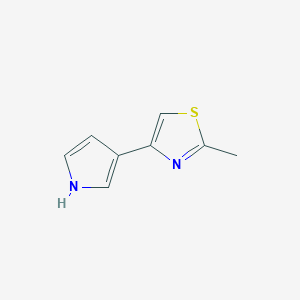
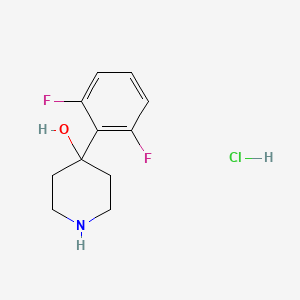
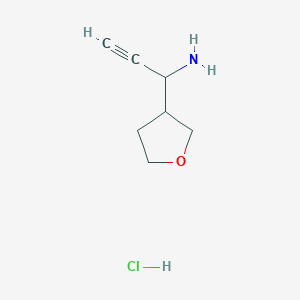
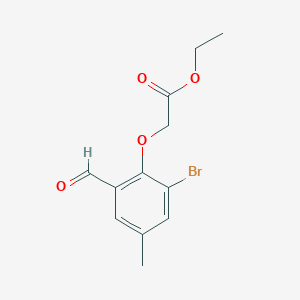
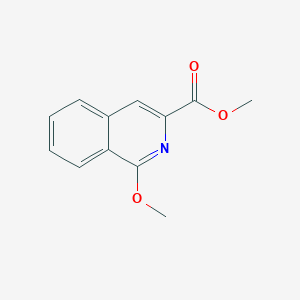
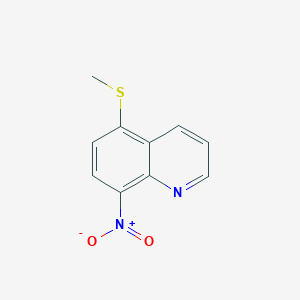
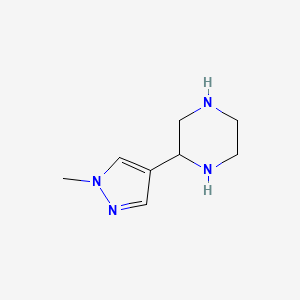
![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1430574.png)
